3-Acetyl-4-amino-2H-chromen-2-one
CAS No.: 133280-77-0
Cat. No.: VC15975051
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133280-77-0 |
---|---|
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | 3-acetyl-4-aminochromen-2-one |
Standard InChI | InChI=1S/C11H9NO3/c1-6(13)9-10(12)7-4-2-3-5-8(7)15-11(9)14/h2-5H,12H2,1H3 |
Standard InChI Key | QVVNHTWDCSDDFG-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2OC1=O)N |
Introduction
Structural and Chemical Properties of 3-Acetyl-4-amino-2H-chromen-2-one
Molecular Architecture
The compound belongs to the coumarin family, a class of benzopyrones with a lactone ring. The 3-acetyl group introduces a ketone functionality, while the 4-amino substitution replaces the more common hydroxyl group found in analogs like 4-hydroxycoumarin. This amino group likely enhances nucleophilicity, potentially altering reactivity in condensation and cyclization reactions compared to hydroxy-substituted derivatives .
Spectral Characterization
Although spectral data for 3-acetyl-4-amino-2H-chromen-2-one are absent in the provided sources, analogous compounds offer insights. For example, 3-acetyl-4-hydroxy-2H-chromen-2-one exhibits distinct IR absorptions for phenolic -OH (3520–2550 cm⁻¹), lactone C=O (1716 cm⁻¹), and imine C=N (1634 cm⁻¹) . In the amino variant, the -NH₂ group would likely show N-H stretches near 3300–3500 cm⁻¹. NMR data for related compounds reveal characteristic signals:
-
¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), acetyl methyl (δ 2.0–2.3 ppm), and lactone carbonyl (δ 160–168 ppm in ¹³C NMR) .
-
¹³C NMR: Lactone carbonyl (δ 160–168 ppm), acetyl carbonyl (δ 190–210 ppm), and aromatic carbons (δ 114–152 ppm) .
Synthetic Pathways and Modifications
Precursor Synthesis
The synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one involves acetylation of 4-hydroxycoumarin using acetic anhydride or POCl₃ in acetic acid . For the amino derivative, potential routes include:
-
Nucleophilic Amination: Replacement of the 4-hydroxy group via reaction with ammonia or amines under acidic conditions.
-
Reductive Amination: Conversion of a nitro intermediate (e.g., 4-nitro-3-acetylcoumarin) to the amino group using reducing agents like H₂/Pd-C.
Functionalization Strategies
Analogous compounds demonstrate reactivity in Schiff base formation and cyclocondensation. For instance, 3-acetyl-4-hydroxy-2H-chromen-2-one reacts with aminopyridines to form imine-linked derivatives . The 4-amino group in 3-acetyl-4-amino-2H-chromen-2-one could similarly participate in:
-
Schiff Base Formation: Condensation with aldehydes or ketones.
-
Heterocyclization: Reactions with malononitrile or ethyl cyanoacetate to form pyran or dihydropyridine rings .
Biological Activities and Applications
Anticancer Activity
Coumarin derivatives bearing pyran or dihydropyridine rings show potent cytotoxicity. Compound 3d (a dihydropyridine-coumarin hybrid) demonstrated an IC₅₀ of 18 nM against breast cancer cells, surpassing standard chemotherapeutic agents . The 4-amino group could modulate electron distribution, potentially enhancing intercalation with DNA or enzyme inhibition.
Challenges and Future Directions
Synthetic Hurdles
-
Amino Group Stability: The 4-amino group may undergo oxidation or unwanted side reactions during synthesis, necessitating protective strategies.
-
Regioselectivity: Ensuring selective functionalization at the 4-position requires optimized reaction conditions.
Unexplored Applications
-
Fluorescent Probes: Coumarins are widely used as fluorophores. The amino group could enable pH-sensitive or metal-ion-responsive probes.
-
Enzyme Inhibition: Potential targets include kinases and topoisomerases, given structural similarities to known inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume